molecular formula C11H11N3O4S B5861360 N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamide

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamide

Cat. No. B5861360
M. Wt: 281.29 g/mol
InChI Key: LXEANPCGBLLUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been used extensively in veterinary medicine for the treatment of bacterial infections in livestock. Sulfaquinoxaline is a member of the sulfonamide class of antibiotics, which work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth and reproduction.

Mechanism of Action

Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need for DNA synthesis and cell division. By inhibiting the synthesis of folic acid, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline prevents bacteria from growing and reproducing, ultimately leading to their death.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative bacteria. Sulfaquinoxaline has also been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline for lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying the effects of antibiotics on bacterial populations. However, one of the limitations of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline is that it can be toxic to some animal species, particularly at high doses. This makes it important to carefully control dosages and monitor animals for signs of toxicity when using N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline in lab experiments.

Future Directions

There are a number of potential future directions for research on N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline. One area of interest is the development of new antibiotics based on the structure of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline. Researchers are also interested in studying the mechanisms of antibiotic resistance in bacteria and developing strategies to overcome this resistance. Additionally, there is ongoing research on the use of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline in the treatment of inflammatory bowel disease in animals.

Synthesis Methods

Sulfaquinoxaline can be synthesized by reacting 2,4-dihydroxy-6-methylpyrimidine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline.

Scientific Research Applications

Sulfaquinoxaline has been extensively studied for its antimicrobial properties and has been used in a variety of research applications. It has been used to study the effects of antibiotics on bacterial populations in livestock, as well as the mechanisms of antibiotic resistance in bacteria. Sulfaquinoxaline has also been used in research on the development of new antibiotics and the optimization of existing antibiotics.

properties

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-7-9(10(15)13-11(16)12-7)14-19(17,18)8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEANPCGBLLUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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